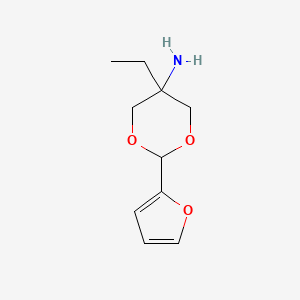
5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a dioxane ring, which is a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine typically involves the formation of the furan ring followed by the construction of the dioxane ring. One common method involves the reaction of ethyl furan-2-carboxylate with appropriate reagents to form the desired dioxane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the rings.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield furan oxides, while reduction may produce reduced furan derivatives. Substitution reactions can result in a variety of substituted furan compounds.
Applications De Recherche Scientifique
5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-Acetyl-5-methylfuran
- 2,5-Furandicarboxylic acid
- 5-Hydroxy-methylfurfural
Comparison
Compared to these similar compounds, 5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine has a unique combination of a furan ring and a dioxane ring, which imparts distinct chemical and physical properties. This uniqueness can make it more suitable for specific applications, such as in the synthesis of complex organic molecules or in drug development.
Propriétés
Numéro CAS |
39116-14-8 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
5-ethyl-2-(furan-2-yl)-1,3-dioxan-5-amine |
InChI |
InChI=1S/C10H15NO3/c1-2-10(11)6-13-9(14-7-10)8-4-3-5-12-8/h3-5,9H,2,6-7,11H2,1H3 |
Clé InChI |
RNUJCSYAMACZFE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC(OC1)C2=CC=CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


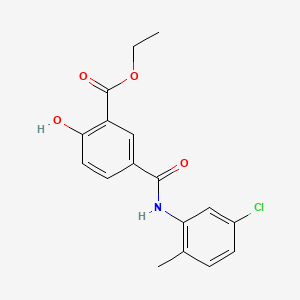
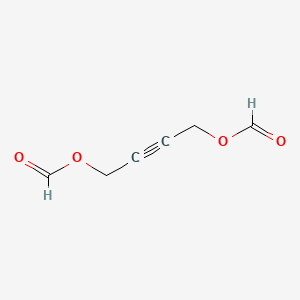
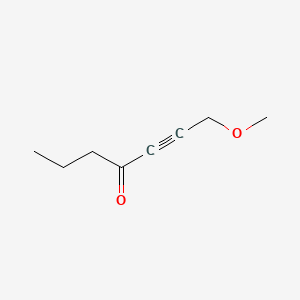

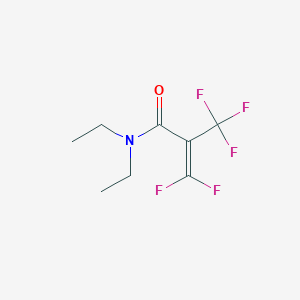
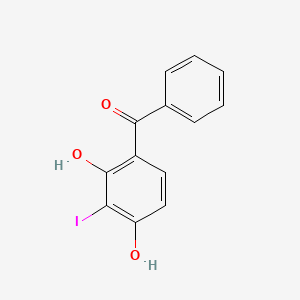

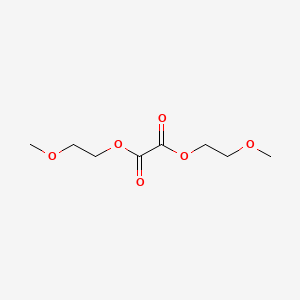
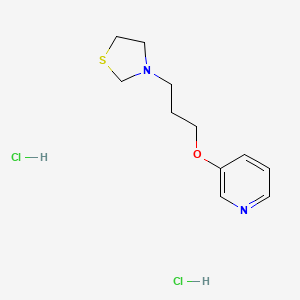
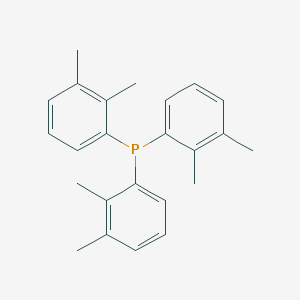
![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
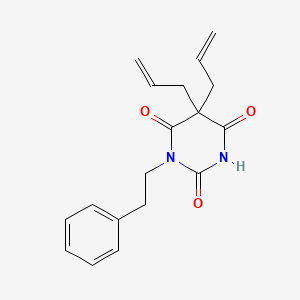
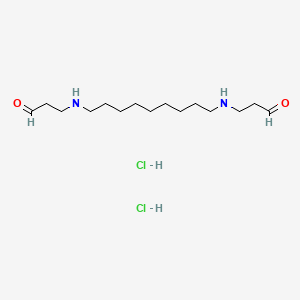
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)
